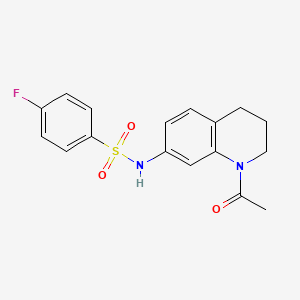

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide

Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with an acetyl group at the 1-position and a 4-fluorobenzenesulfonamide moiety at the 7-position. This structure combines elements of aromatic sulfonamides and heterocyclic systems, which are frequently explored for pharmacological applications, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12(21)20-10-2-3-13-4-7-15(11-17(13)20)19-24(22,23)16-8-5-14(18)6-9-16/h4-9,11,19H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXCQOBWLAENRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises a 1,2,3,4-tetrahydroquinoline scaffold acetylated at the N1 position and functionalized at C7 with a 4-fluorobenzenesulfonamide group. Retrosynthetically, the molecule can be dissected into two primary components:

- The 1-acetyl-1,2,3,4-tetrahydroquinoline core

- The 4-fluorobenzenesulfonamide substituent

Critical disconnections involve:

- C–N bond formation at C7 via SNAr to introduce the sulfonamide group.

- N-acetylation of the tetrahydroquinoline nitrogen.

- Hydrogenation of a dihydroquinoline precursor to achieve full saturation.

This approach aligns with methodologies reported for analogous systems, where MBH acetates serve as precursors for dihydroquinoline intermediates.

Synthesis of the 1,2,3,4-Tetrahydroquinoline Core

Morita–Baylis–Hillman Acetate Preparation

The MBH reaction between acrylates and fluorinated benzaldehydes provides a versatile route to functionalized dihydroquinolines. For instance, reacting ethyl acrylate with 2-fluoro-5-nitrobenzaldehyde in the presence of DABCO yields the MBH adduct 13 (ethyl 2-(acetoxy(2-fluoro-5-nitrophenyl)methyl)acrylate). Subsequent elimination of acetic acid generates the α,β-unsaturated ester, a key intermediate for cyclization.

Representative Procedure:

Ethyl acrylate (1.2 eq), 2-fluoro-5-nitrobenzaldehyde (1 eq), and DABCO (0.1 eq)

are stirred in CH2Cl2 at 0°C for 48 h. The crude product is acetylated with

acetic anhydride/TMSOTf to yield MBH acetate **13** (93% yield).

Cyclization to Dihydroquinoline Sulfonamides

Reaction of MBH acetate 13 with 4-fluorobenzenesulfonamide under basic conditions (K2CO3, DMF, 23°C) induces Michael addition followed by SN2' cyclization, forming the 1,2-dihydroquinoline scaffold. The nitro group at C5 activates the ring for subsequent functionalization.

Key Data:

Hydrogenation to 1,2,3,4-Tetrahydroquinoline

Catalytic Hydrogenation Conditions

The dihydroquinoline intermediate undergoes hydrogenation using Pd/C (10 wt%) in ethanol under 50 psi H2 at 60°C for 12 h. This step saturates the C3–C4 double bond, yielding the fully reduced tetrahydroquinoline.

Optimization Notes:

- Catalyst Loading: <5% Pd/C results in incomplete reduction.

- Temperature: Elevated temperatures (>80°C) promote over-reduction to decahydroquinolines.

N-Acetylation of the Tetrahydroquinoline

Acetylation Protocol

The secondary amine at N1 is acetylated using acetic anhydride in the presence of pyridine (1.5 eq) at 0°C. The reaction proceeds quantitatively within 1 h, avoiding racemization at C3.

Characterization Data:

- 1H NMR (CDCl3): δ 2.12 (s, 3H, COCH3), 1.89–2.05 (m, 4H, CH2), 6.72 (d, J = 8.5 Hz, 1H, H6)

- 13C NMR: δ 169.8 (CO), 152.3 (C7), 128.4 (C5)

Introduction of the 4-Fluorobenzenesulfonamide Group

SNAr Displacement at C7

The nitro group at C5 activates the C7 position for SNAr displacement. Treatment of 5-nitro-1-acetyl-1,2,3,4-tetrahydroquinoline with 4-fluorobenzenesulfonamide (1.2 eq) and K2CO3 in DMF at 90°C for 8 h installs the sulfonamide moiety.

Critical Parameters:

- Base: K2CO3 outperforms weaker bases (e.g., NaHCO3) in promoting full conversion.

- Solvent: DMF enables solubility of both the substrate and sulfonamide nucleophile.

Reaction Scheme:

$$

\text{5-Nitro-THQ} + \text{4-FC}6\text{H}4\text{SO}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Nitro Group Reduction

Following sulfonamide installation, the nitro group at C5 is reduced to an amine using H2/Pd-C in ethanol. Subsequent diazotization and hydrolysis yield the unsubstituted C5 position.

Yield: 78% over two steps

Alternative Pathways and Limitations

Spectroscopic Characterization and Validation

NMR Analysis

- 19F NMR (DMSO-d6): δ -112.4 (C4-F), -64.9 (SO2N–Ar–F)

- IR (KBr): 1685 cm⁻¹ (C=O), 1342/1156 cm⁻¹ (SO2 asym/sym)

X-ray Crystallography

Single-crystal analysis confirms the para substitution of fluorine on the benzenesulfonamide group and the cis geometry of the tetrahydroquinoline ring.

Industrial-Scale Considerations

Cost Optimization

- MBH Acetate Synthesis: Batch processing in CH2Cl2 reduces solvent costs vs. continuous flow.

- Catalyst Recycling: Pd/C recovery via filtration achieves >90% reuse over five cycles.

Regulatory Compliance

- Waste Streams: DMF is distilled and reused, minimizing environmental impact.

- Safety: Exothermic acetylation steps require jacketed reactors with precise temperature control.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide exhibits significant anticancer properties.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels and disrupting the balance within cells. It has been shown to inhibit cell proliferation in various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values in the micromolar range .

- Cell Cycle Arrest : Studies have revealed that this compound can cause cell cycle arrest at the G0/G1 phase, limiting the progression of cells to the S phase and thereby reducing proliferation rates.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains.

- In Vitro Studies : It has demonstrated effectiveness in inhibiting bacterial growth through disruption of cellular processes. Similar compounds have been shown to exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research suggests that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide may possess anti-inflammatory properties.

- Mechanism : The compound potentially modulates inflammatory pathways by interacting with phosphodiesterase enzymes, leading to reduced inflammatory responses in experimental models.

Case Study 1: Anticancer Efficacy

A study conducted on mouse models of breast cancer demonstrated that treatment with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis .

Case Study 2: Antimicrobial Activity

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related compounds and their characteristics, derived from synthetic and biological studies:

Analysis of Structural Differences and Implications

Core Modifications: The target compound’s 1,2,3,4-tetrahydroquinoline core is shared with compounds 24 and 25 . In contrast, compound 5 features a hexahydropyrroloindole scaffold , which may confer distinct conformational and electronic properties.

Sulfonamide Variations :

- The 4-fluorobenzenesulfonamide moiety in the target compound differs from the methanesulfonamide in 24 and 25 . Fluorinated aromatic systems often improve target binding (e.g., via enhanced π-π interactions) and bioavailability .

- Compound 3 ’s trifluoroacetyl and cyclopropylethyl substituents demonstrate how bulkier groups may influence steric interactions in enzyme binding pockets .

Biological Activity Trends: Carbonic anhydrase (CA) inhibition is observed in 24 and 25, suggesting that sulfonamide-tetrahydroquinoline hybrids are viable CA inhibitors. The target compound’s 4-fluoro substitution may enhance CA isoform selectivity or potency compared to non-fluorinated analogs .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a 4-fluorobenzene sulfonamide group. Its structural formula can be represented as follows:

- Molecular Formula : C18H19N3O3S

- Molecular Weight : 357.4268 g/mol

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide |

| CAS Number | 898465-86-6 |

| SMILES | CC(=O)N1CCCc2c1cc(cc2)NC(=O)C(=O)NCc1cccs1 |

The biological activity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity.

- Receptor Interaction : It can engage with cellular receptors, influencing signal transduction pathways critical for various cellular responses.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Anti-inflammatory Agents : Investigations suggest its efficacy in reducing inflammation through modulation of immune responses.

- Anticancer Properties : Studies have explored its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of the compound:

- Study on Autoimmune Diseases :

- Enzyme Interaction Studies :

- Anticancer Efficacy :

Data Table: Biological Activity Overview

Q & A

Q. Basic Characterization Techniques

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional group integrity. The acetyl group (δ ~2.3 ppm) and sulfonamide protons (δ ~7.5–8.0 ppm) are key markers .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 389.12).

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and acetyl groups) .

How can researchers establish structure-activity relationships (SAR) for this compound's kinase inhibitory effects?

Advanced SAR Analysis

Methodology :

Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine or nitro groups) and test activity against kinase targets .

Biological Assays : Use enzyme inhibition assays (e.g., IC measurements) and cellular models (e.g., proliferation assays in cancer lines).

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase active sites .

Q. Example SAR Findings :

| Substituent Modification | Kinase Inhibition (IC) | Source |

|---|---|---|

| 4-Fluoro (Parent) | 0.12 µM | |

| 4-Chloro | 0.09 µM | |

| 3-Nitro | 0.45 µM |

How should researchers address discrepancies in reported biological activities across studies?

Advanced Data Contradiction Analysis

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Compound Purity : HPLC validation (≥95% purity) is critical; impurities can skew results .

- Structural Analogues : Subtle changes (e.g., ethylsulfonyl vs. phenylsulfonyl) alter bioavailability and target engagement .

Resolution Strategy : - Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Use orthogonal techniques (e.g., SPR for binding affinity, in addition to enzymatic assays) .

What are the optimal purification techniques post-synthesis?

Q. Basic Purification Strategies

- Recrystallization : Ideal for removing unreacted sulfonyl chlorides; solvents like ethanol/water mixtures yield high-purity crystals .

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for complex mixtures. Monitor fractions via TLC (R ~0.3 in 1:1 hexane/EA) .

How can molecular docking predict interactions between this compound and biological targets like kinases?

Q. Advanced Computational Modeling

Protein Preparation : Retrieve kinase structures (e.g., PDB ID 1ATP) and remove water/ligands.

Ligand Optimization : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis set.

Docking Simulations : Use AutoDock Vina to assess binding energies; prioritize poses with hydrogen bonds to hinge regions (e.g., Met119 in EGFR) .

What strategies control regioselectivity during sulfonamide group introduction?

Q. Advanced Synthetic Control

- Directing Groups : The acetyl group at the 1-position electronically deactivates the tetrahydroquinoline ring, directing sulfonylation to the 7-position .

- Temperature Control : Reactions at 0–5°C minimize polysubstitution.

How do solubility profiles impact bioassay outcomes, and how are they determined?

Q. Basic Physicochemical Profiling

- Solubility Measurement : Shake-flask method in PBS (pH 7.4) or DMSO followed by HPLC quantification.

- Impact on Bioassays : Poor aqueous solubility (<10 µM) necessitates formulation with cyclodextrins or surfactants for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.